molecular formula C6H15FSi B020400 Triethylfluorosilane CAS No. 358-43-0

Triethylfluorosilane

Cat. No.: B020400
CAS No.: 358-43-0
M. Wt: 134.27 g/mol
InChI Key: QVMRVWAOMIXFFW-UHFFFAOYSA-N
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Description

Triethylfluorosilane ( 358-43-0) is a valuable organosilicon compound that serves as a key reagent in advanced scientific research and industrial applications. This colorless liquid, with the chemical formula C₆H₁₅FSi, is characterized by its high reactivity and is primarily utilized as a versatile building block in organic synthesis, particularly for the preparation of organofluorine compounds. Its role as a protecting group for alcohols and amines during complex multi-step syntheses makes it an indispensable tool for researchers in pharmaceutical and agrochemical development . In the field of materials science, this compound acts as a crucial precursor in the semiconductor and electronics industries. It is employed in chemical vapor deposition (CVD) processes for the deposition of high-purity silicon-containing thin films, which are essential for manufacturing semiconductors and solar cells . Furthermore, its application extends to surface modification, where it is used to impart durable hydrophobic properties to materials, enhancing their resistance to moisture and environmental degradation . Key Research Applications: Organic Synthesis: Intermediate and reagent for synthesizing organofluorine compounds; protecting group for alcohols and amines . Electronics Manufacturing: Silicon precursor for depositing thin films in semiconductors and solar cells via CVD processes . Surface Science: Modifier for creating hydrophobic, low-surface-energy coatings on various substrates . Polymer Chemistry: Reagent for preparing silicon-based polymers and resins for coatings, adhesives, and sealants . Researchers should note that this compound is a highly reactive compound and requires careful handling. It should be stored in a cool, dry, and well-ventilated place under an inert atmosphere and handled in a fume hood with appropriate personal protective equipment (PPE) to ensure safety .

Properties

IUPAC Name

triethyl(fluoro)silane
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InChI

InChI=1S/C6H15FSi/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QVMRVWAOMIXFFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15FSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40189328
Record name Triethylfluorosilane
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Molecular Weight

134.27 g/mol
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CAS No.

358-43-0
Record name Triethylfluorosilane
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Record name Triethylfluorosilane
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Record name Triethylfluorosilane
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Record name Triethylfluorosilane
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Record name Triethylfluorosilane
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Preparation Methods

Sodium Hydride-Mediated Reduction of Triethylchlorosilane

The most widely documented method for TES synthesis involves sodium hydride (NaH) as a reducing agent. As described in CN113880875A, sodium hydride reacts with trimethyl borate to form trimethoxy sodium borohydride, which subsequently reduces triethylchlorosilane to TES . The reaction proceeds under inert conditions (nitrogen atmosphere) at low temperatures (-50°C to 10°C) to mitigate exothermic side reactions. Key parameters include:

  • Solvent Selection : Tetrahydrofuran (THF), 2-methyltetrahydrofuran, or 1,4-dioxane are preferred due to their polarity and ability to stabilize reactive intermediates .

  • Stoichiometry : Trimethyl borate is used in 1.1–4.0 equivalents relative to NaH, while triethylchlorosilane is added at 0.9–1.0 equivalents .

  • Reaction Time : 1–5 hours at controlled temperatures ensures complete conversion .

Post-reaction purification involves fractional distillation to isolate TES (boiling point: 109–110°C) from byproducts like sodium chloride and solvent residues . Industrial batches report yields exceeding 90% with GC purity ≥99.7% .

Alternative Pathways: Sodium Trihydroxyborohydride Intermediates

Alfa Chemistry’s protocol highlights a two-step process using sodium trihydroxyborohydride (NaBH(OCH₃)₃) as an intermediate . This method avoids direct handling of NaH, enhancing safety:

  • NaBH(OCH₃)₃ Preparation : NaH reacts with trimethyl borate in THF at -50°C to 10°C.

  • Reduction of Triethylchlorosilane : The intermediate reduces triethylchlorosilane at ambient temperatures, forming TES and NaCl .

This method simplifies temperature control but requires meticulous solvent drying to prevent hydrolysis. Pilot-scale trials achieve 85–88% yields, with distillation recovering reusable trimethyl borate-solvent azeotropes .

Industrial-Scale Optimization and Byproduct Management

Large-scale TES production (e.g., 500–1000 L batches) employs solvent recycling to improve cost-efficiency. For instance, 2-methyltetrahydrofuran offers advantages over THF due to its higher boiling point (80°C vs. 66°C), facilitating distillation . Key industrial data include:

ParameterLaboratory ScaleIndustrial Scale
Reactor Volume0.5–1 L500–1000 L
Yield88–92%90–94%
Purity (GC)≥99.7%≥99.5%
Solvent Recovery Rate70–80%85–95%

Byproducts like NaCl are removed via filtration, while unreacted trimethyl borate is recycled into subsequent batches .

Chemical Reactions Analysis

Types of Reactions: Triethylfluorosilane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form silicon-oxygen bonds.

    Reduction Reactions: It can be reduced to form silicon-hydrogen bonds.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Reducing Agent in Organic Synthesis

TEFS serves as a versatile reducing agent in organic chemistry. Its mild reducing capabilities allow for the selective reduction of various functional groups without affecting sensitive moieties. Key applications include:

  • Reductive Amination : TEFS facilitates the conversion of aldehydes or ketones into secondary and tertiary amines when used in conjunction with palladium catalysts. This method operates under mild conditions, yielding high chemical yields .
  • Hydrosilylation Reactions : TEFS can participate in hydrosilylation reactions with alkenes and alkynes, forming silanes that can be further functionalized. This application is particularly useful in synthesizing siloxanes and other organosilicon compounds .
  • Debenzylation Reactions : TEFS has been employed in chemoselective debenzylation processes, allowing for the efficient removal of benzyl protecting groups from alcohols and amines under mild conditions .

Surface Modification

TEFS is utilized for modifying surfaces to enhance their chemical properties. Its ability to introduce fluorine functionalities makes it valuable in creating hydrophobic surfaces:

  • Fluorination of Silica Surfaces : The introduction of fluorine via TEFS can significantly alter the wettability of silica surfaces, making them more hydrophobic. This property is beneficial in applications such as coatings and adhesives .
  • Nanoparticle Stabilization : TEFS has been shown to stabilize nanoparticles by forming a protective fluorinated layer around them. This stabilization is crucial for maintaining the dispersion and functionality of nanoparticles in various media .

Nanomaterials Synthesis

In nanotechnology, TEFS plays a pivotal role in the synthesis of functionalized nanomaterials:

  • Gold Nanoparticles : TEFS has been successfully used as a reducing agent for the preparation of alkanethiol-capped gold nanoparticles. The resulting nanoparticles exhibit enhanced stability and functionalization capabilities, making them suitable for applications in biosensing and drug delivery .
  • Silicon Nanostructures : The use of TEFS in the synthesis of silicon-based nanostructures has been explored due to its ability to provide controlled reduction conditions. This application is significant for developing advanced materials for electronics and photonics .

Case Study 1: Reductive Amination with TEFS

A study demonstrated the efficiency of TEFS in reductive amination reactions involving various aldehydes and amines using palladium catalysts. The reactions were conducted under ambient conditions, yielding secondary amines with excellent selectivity and yield rates exceeding 90% .

Case Study 2: Surface Fluorination

Research on the fluorination of silica surfaces using TEFS showed that treated surfaces exhibited contact angles greater than 110°, indicating significant hydrophobicity. This modification was crucial for applications requiring water-repellent surfaces, such as self-cleaning coatings .

Case Study 3: Synthesis of Gold Nanoparticles

In a controlled experiment, TEFS was employed to reduce gold salts into nanoparticles capped with alkanethiols. The resultant nanoparticles were characterized by their size uniformity and stability in aqueous solutions, showcasing their potential for biomedical applications .

Mechanism of Action

The mechanism by which triethylfluorosilane exerts its effects involves the formation of stable silicon-fluorine bonds. The fluorine atom in the compound is highly electronegative, which makes the silicon-fluorine bond very strong and resistant to hydrolysis. This property is exploited in various chemical reactions where the stability of the silicon-fluorine bond is crucial .

Comparison with Similar Compounds

Structural and Physical Properties

Compound Molecular Formula Boiling Point (°C) Melting Point (°C) Physical State Purity (%)
Triethylfluorosilane C₆H₁₅FSi 106–109 Liquid
Triphenylfluorosilane C₁₈H₁₅FSi 210 64 Crystalline Powder ≥97
Trimethylfluorosilane C₃H₉FSi Liquefied Gas
Diethyldifluorosilane C₄H₁₀F₂Si Liquid

Key Observations :

  • Substituent Effects : Bulkier aryl groups (e.g., phenyl in triphenylfluorosilane) increase melting points and stability compared to alkyl-substituted analogs like this compound .
  • Volatility : Trimethylfluorosilane is a gas at room temperature due to its lower molecular weight, while this compound is a liquid .

Reactivity Trends :

  • Electrophilicity : this compound’s silicon center is less electrophilic than trimethylfluorosilane due to electron-donating ethyl groups, reducing its reactivity in nucleophilic substitutions .
  • Byproduct Formation: this compound is a minor byproduct in reactions involving silicon-fluorine bond formation, such as the decomposition of silane intermediates .

Research Findings and Innovations

  • Catalytic Reductions : this compound’s role in ketone reductions highlights its utility in deoxygenation reactions, offering advantages over traditional reductants like sodium borohydride .
  • Fluorine Migration : Evidence suggests this compound may form via fluorine migration in intermediates, though mechanistic details remain understudied .
  • Material Science : Triphenylfluorosilane’s thermal stability (mp 64°C) makes it suitable for high-temperature applications in silicones .

Q & A

Q. Table 1: Synthetic Conditions and Yields

ComponentRoleQuantity/ParametersYield/Outcome
TriethylchlorosilaneSubstrate1.0 equiv.
AgFFluoride Source1.2 equiv.
Reaction Temperature80–110°C
This compoundProduct17% (v.p.c. isolation)
LiF/LiClByproducts61%/29%

Basic: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Gas Chromatography (GC) : Resolves this compound from impurities; retention time comparison against authenticated samples .
  • Infrared Spectroscopy (IR) : Identifies Si-F stretching vibrations (~950–1000 cm⁻¹) and Si-C bonds .
  • NMR Spectroscopy : ¹⁹F NMR (δ ~ -150 ppm for Si-F) and ¹H/¹³C NMR for ethyl group confirmation (cross-referenced with spectral databases).
  • Elemental Analysis : Validates C, H, F, and Si content (±0.3% tolerance) .

Q. Table 2: Key Spectral Signatures

TechniqueKey Peaks/DataReference Standard
IR960 cm⁻¹ (Si-F stretch)Authentic sample
¹⁹F NMRδ -148 to -152 ppm (quartet)Internal calibration
GC Retention8.2 min (column-specific)Commercial standard

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), face shield, and EN 166-certified goggles .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite); avoid water contact to prevent HF release .
  • Storage : Inert atmosphere, moisture-free containers at 0–6°C .

Q. Table 3: Recommended PPE

EquipmentStandard/CertificationRationale
GlovesNitrile (0.11 mm)Prevents skin permeation
Goggles/Face ShieldEN 166Shields against splashes
Lab CoatChemical-resistantFull-body protection

Advanced: How can this compound be quantified in biological matrices (e.g., serum)?

Methodological Answer:

  • Derivatization : Convert organic fluorine to this compound via combustion and reaction with triethylsilanol .
  • GC-FID Analysis : Use flame ionization detection with internal standards (e.g., deuterated analogs) for calibration.
  • Detection Limits : Achievable sensitivity down to 0.010 ppm fluorine .

Q. Table 4: GC-FID Parameters

ParameterValue
ColumnDB-5MS (30 m × 0.25 mm ID)
Oven Temperature50°C (2 min) → 10°C/min → 250°C
Detection Limit0.010 ppm (F⁻ equivalent)

Advanced: What unresolved mechanistic questions exist in this compound synthesis?

Methodological Answer:
The reaction mechanism for fluoride substitution remains debated. Evidence suggests possible intermediates like triethyl(tri-fluoro-isopropenyl)silane, with fluorine migration to silicon. Key steps to investigate:

  • Isotopic Labeling : Track ¹⁸F/¹⁹F pathways using kinetic studies.
  • Computational Modeling : DFT calculations to map energy barriers for fluorine transfer .

Advanced: How does this compound stability vary under different storage conditions?

Methodological Answer:

  • Moisture Sensitivity : Hydrolyzes to HF and silanols; store under inert gas with molecular sieves .
  • Thermal Stability : Decomposes above 150°C; monitor via thermogravimetric analysis (TGA).

Advanced: How should researchers address contradictory yield data in this compound synthesis?

Methodological Answer:

  • Controlled Replication : Standardize reagents (e.g., anhydrous AgF purity ≥99%) and reaction conditions.
  • Byproduct Analysis : Quantify LiF/LiCl ratios via gravimetry to identify stoichiometric imbalances .

Advanced: What methodologies assess the ecological impact of this compound?

Methodological Answer:

  • Biodegradation Studies : OECD 301F test for aerobic degradation in sludge/soil.
  • Toxicity Assays : Daphnia magna acute toxicity (EC₅₀) and algal growth inhibition .

Advanced: How does hygroscopicity affect this compound reactivity in fluorination reactions?

Methodological Answer:

  • Moisture Control : Use Schlenk lines for reagent transfer; pre-dry solvents (MgSO₄).
  • Kinetic Profiling : Compare reaction rates under controlled vs. ambient humidity .

Advanced: What advanced purification techniques improve this compound purity for catalytic applications?

Methodological Answer:

  • High-Efficiency Distillation : Fractional distillation under reduced pressure (bp 107–110°C) .
  • Chromatography : Preparative GC or silica gel columns with hexane/ethyl acetate gradients .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Triethylfluorosilane
Reactant of Route 2
Triethylfluorosilane

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